シナピン

概要

説明

シナピンは、アブラナ科植物の種子に主に含まれるアルカロイドアミンです。 シナピン酸の コリンエステルであり、1825年にエティエンヌ・オシアン・ヘンリーによって最初に発見されました . シナピンは、マスタードやナタネなどの油糧種子作物に含まれていることで知られており、通常は種子の外皮に存在します .

2. 製法

合成経路と反応条件: シナピンは、エタノール中でのプロリン媒介によるクネーフェナーゲル-デーバー反応により合成できます。 このプロセスは、バイオベースのシリンガアルデヒド、メルドラム酸、塩化コリンを関与させ、既存の低収率経路に対する持続可能な代替手段を提供します . この2段階戦略により、全体収率52%のシナピンが得られます .

工業的生産方法: シナピンの種子ケーキからの工業的抽出は、通常、ソックスレー抽出器を用いてヘキサンでケーキを脱脂した後、75℃で70%メタノールで抽出することによって行われます . 超臨界二酸化炭素前処理、高電圧放電、超音波支援抽出などの新技術も、シナピンの収率を向上させるために研究されています .

科学的研究の応用

シナピンは、科学研究において幅広い応用範囲を持っています。

化学: さまざまなシナピン酸誘導体を合成するための前駆体として使用されています。

生物学: 植物代謝における役割と、天然抗酸化物質としての可能性について研究されています。

作用機序

シナピンは、いくつかの分子経路を通じて作用を発揮します。

生化学分析

Biochemical Properties

Sinapine interacts with various biomolecules in the cell. It has been shown to suppress the expression of CD36, a protein involved in lipid uptake, and enhance the expression of CDC42, a protein involved in cholesterol efflux . Sinapine also activates the JAK2 and STAT3 proteins, which are involved in various cellular processes including cell growth, differentiation, and immune responses .

Cellular Effects

Sinapine has significant effects on cellular processes. It can alleviate foam cell formation, a key event in the development of atherosclerosis . By suppressing CD36 expression and enhancing CDC42 expression, sinapine inhibits cholesterol uptake and activates cholesterol efflux . Furthermore, sinapine can convert macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state .

Molecular Mechanism

The molecular mechanism of sinapine involves interactions with various proteins and pathways. Sinapine suppresses the expression of CD36, thereby inhibiting cholesterol uptake . It enhances the expression of CDC42, promoting cholesterol efflux . Sinapine also activates the JAK2 and STAT3 proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of sinapine can change over time in laboratory settings. For example, sinapine has been shown to alleviate foam cell formation, a process that can be monitored over time

Metabolic Pathways

Sinapine is involved in the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates through a metabolic network involving several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (sinapine) esterase (SCE) .

Subcellular Localization

It has been speculated that sinapine may accumulate in vacuoles, similar to sinapoylmalate

準備方法

Synthetic Routes and Reaction Conditions: Sinapine can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy provides access to sinapine with a 52% overall yield .

Industrial Production Methods: Industrial extraction of sinapine from seed cakes typically involves defatting the cake with hexane using a Soxhlet apparatus, followed by extraction with 70% methanol at 75°C . Emerging technologies such as supercritical carbon dioxide pretreatment, high-voltage electrical discharges, and ultrasound-assisted extraction have also been investigated to improve sinapine yield .

化学反応の分析

反応の種類: シナピンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: シナピンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化できます。

還元: 還元反応には、水素化ホウ素ナトリウムなどの試薬が関与する場合があります。

置換: 一般的な置換反応には、水酸化物イオンなどの求核剤が関与します。

主な生成物: これらの反応から生成される主な生成物には、シナピン酸とコリンが含まれます .

類似化合物との比較

シナピンは、シナポイルグルコース、シナポイルマレート、シナポイルコリンなどの他のシナピン酸誘導体とよく比較されます。 これらの化合物は、同様の抗酸化作用と抗炎症作用を共有していますが、特定の用途とバイオアベイラビリティは異なります . シナピンのコリンとシナピン酸のユニークな組み合わせは、ホスファチジルコリン生合成のためのコリンを供給する役割と、抗酸化物質としての役割の両方において特に価値があります .

類似化合物:

- シナポイルグルコース

- シナポイルマレート

- シナポイルコリン

特性

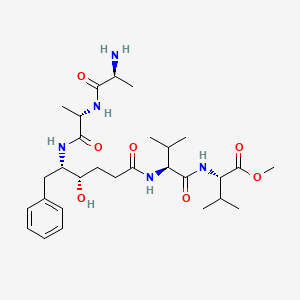

IUPAC Name |

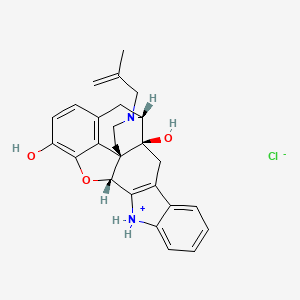

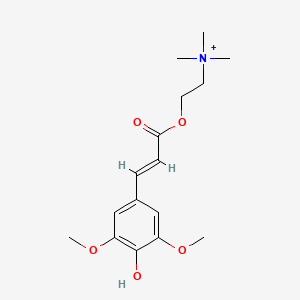

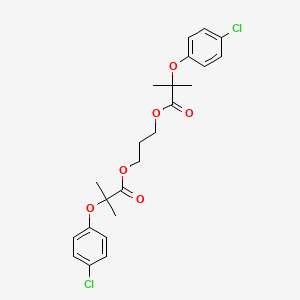

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)